6-HEX, SE

Fluorescence Labeling Conjugation Efficiency Assay Reproducibility

Mixed-isomer fluorescein esters introduce variability in labeling stoichiometry and fluorescence intensity, undermining assay reproducibility. 6-HEX SE is a single-isomer, amine-reactive dye (λ_ex/λ_em: ~535/556 nm) that delivers uniform conjugation efficiency and spectral consistency across batches. • Defined 6-carboxy isomer eliminates batch variability • NHS ester enables rapid, stable amide bond formation with primary amines • Spectral separation from 6-FAM minimizes crosstalk in multiplex qPCR • Compatible with ABI G5 and D filter sets for Sanger sequencing workflows • Bright, photostable signal for FISH detection of low-abundance targets

Molecular Formula C25H9Cl6NO9
Molecular Weight 680.0 g/mol
Cat. No. B12382798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-HEX, SE
Molecular FormulaC25H9Cl6NO9
Molecular Weight680.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=C3C(=C2Cl)C4(C5=CC(=C(C(=C5OC6=C(C(=C(C=C64)Cl)O)Cl)Cl)O)Cl)OC3=O)Cl
InChIInChI=1S/C25H9Cl6NO9/c26-9-3-6(23(37)41-32-12(33)1-2-13(32)34)16(29)15-14(9)24(38)40-25(15)7-4-10(27)19(35)17(30)21(7)39-22-8(25)5-11(28)20(36)18(22)31/h3-5,35-36H,1-2H2
InChIKeyKBCLKGGWJLQAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-HEX SE Spectral & Reactivity Profile


6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein succinimidyl ester (6-HEX SE) is a single-isomer, amine-reactive fluorescent dye of the fluorescein family . It is characterized by six chlorine substituents that red-shift its spectral properties, with an excitation maximum (λ_ex) of approximately 535 nm and an emission maximum (λ_em) of approximately 556 nm [1]. The succinimidyl ester moiety enables efficient covalent conjugation to primary amines on biomolecules, forming stable amide bonds [2].

Why 6-HEX SE Is Irreplaceable in Quantitative Assays


Simple substitution with mixed-isomer fluorescein esters or spectrally similar dyes (e.g., 5-HEX, 6-JOE, 6-TET) introduces critical variability in labeling stoichiometry, fluorescence intensity, and multiplex compatibility. 6-HEX SE is supplied as a defined single isomer at the 6-carboxy position , ensuring batch-to-batch consistency in conjugation efficiency and spectral output. In contrast, mixed-isomer preparations exhibit variable fluorescence quantum yields and retention times that compromise assay reproducibility [1]. Furthermore, while dyes like JOE and VIC share similar emission ranges, their specific spectral overlaps with quenchers (e.g., BHQ-1) and filter sets differ, directly impacting signal-to-noise ratios in multiplexed qPCR and sequencing workflows [2].

6-HEX SE vs. Fluorescein Analogs: Key Distinctions


Isomeric Purity: Single vs. Mixed Isomer

6-HEX SE is supplied as a pure single isomer at the 6-carboxy position . Mixed 5(6)-carboxyfluorescein isomers exhibit differences in reactivity and spectral properties [1]. In practice, single-isomer preparations eliminate the batch-to-batch variability in labeling stoichiometry inherent to mixed isomers, directly improving the reproducibility of quantitative assays [2].

Fluorescence Labeling Conjugation Efficiency Assay Reproducibility

Spectral Separation from 6-FAM in Multiplex qPCR

6-HEX SE exhibits excitation/emission maxima of 535/556 nm [1], compared to 495/520 nm for 6-FAM SE [2]. This red shift of approximately 40 nm in excitation and 36 nm in emission provides clear spectral separation, enabling simultaneous detection in multiplex assays with minimal crosstalk [3].

Multiplex qPCR Spectral Overlap Fluorescence Resonance Energy Transfer

Longest Wavelength Among Chlorinated Fluoresceins

Among the chlorinated fluorescein derivatives, 6-HEX SE exhibits the longest excitation and emission wavelengths: 535/556 nm [1]. In comparison, 6-TET SE has maxima at 521/536 nm and 6-JOE SE at 529/555 nm [2][3].

Fluorescence Spectroscopy Multiplex Detection Dye Selection

Conjugation Efficiency: NHS Ester vs. Other Chemistries

The succinimidyl ester (NHS) group of 6-HEX SE reacts with primary amines to form stable amide bonds, a chemistry that is well-established for high-efficiency bioconjugation [1]. Compared to isothiocyanate (e.g., FITC) or sulfonyl chloride derivatives, NHS esters offer faster reaction kinetics and yield conjugates with superior stability and minimal non-specific hydrolysis under optimized conditions [2].

Bioconjugation Protein Labeling Oligonucleotide Modification

6-HEX SE Key Applications


FAM/HEX Dual-Color Multiplex qPCR

Given its well-separated spectral profile (535/556 nm) relative to 6-FAM (495/520 nm) [1], 6-HEX SE is the dye of choice for dual-labeled probes in multiplex qPCR. Its use minimizes fluorescence crosstalk between channels, ensuring accurate quantification of two targets (e.g., a gene of interest and an internal reference) in a single reaction well.

High-Throughput Sequencing & Fragment Analysis

6-HEX SE is widely employed in Sanger sequencing and fragment analysis due to its compatibility with standard capillary electrophoresis instruments and filter sets (e.g., ABI G5 and D filter sets) . Its consistent single-isomer composition ensures uniform electrophoretic mobility and signal intensity, critical for accurate size calling and allele discrimination.

Protein Labeling for Fluorescence Polarization Assays

The efficient NHS ester chemistry of 6-HEX SE enables rapid and complete labeling of antibodies, peptides, and small proteins [2]. The resulting conjugates exhibit high fluorescence intensity and stability, making them ideal for fluorescence polarization immunoassays (FPIA) where precise monitoring of molecular rotation is required for quantifying binding events.

Oligonucleotide Probes for FISH

6-HEX SE is used to label amine-modified oligonucleotides for FISH applications. The bright, photostable signal of HEX allows for the detection of low-abundance nucleic acid targets within complex cellular environments, and its spectral compatibility with common filter cubes ensures straightforward integration into existing microscopy workflows [3].

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